(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGJUTYTGIZJF-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine ring and the pyrrolidine ring separately, followed by their coupling. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Amine Reactivity
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides, though steric hindrance from the trifluoromethyl group reduces yields (~40%).
-
Reductive alkylation : Forms secondary amines via reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN in methanol .
Pyrimidine Modifications
-
Electrophilic substitution : Limited due to electron-withdrawing trifluoromethyl group. Halogenation (e.g., bromination) requires harsh conditions (Br₂, FeCl₃) .
-
Cross-coupling : Suzuki-Miyaura coupling at C2/C4 positions is feasible with Pd catalysts but rarely employed due to stability concerns .
Salt-Specific Reactions
The dihydrochloride form influences solubility and stability:
-
Neutralization : Treatment with NaOH regenerates the free base, enabling reactions in non-polar solvents.
-
Hygroscopicity : Absorbs moisture readily, requiring anhydrous conditions for storage .
Biological Interactions (Relevance to Reactivity)
-
Enzyme binding : The protonated amine forms hydrogen bonds with catalytic residues (e.g., Asp-832 in PI3Kδ) .
-
Metabolic pathways : Undergoes hepatic oxidation via CYP3A4, primarily at the pyrrolidine ring, forming N-oxide derivatives .
Physicochemical Stability
Comparative Reactivity with Analogues
| Modification | Reaction Rate (vs. Parent Compound) | Notes |
|---|---|---|
| Trifluoromethyl → Methyl | 1.5× faster acylation | Reduced steric hindrance |
| Pyrrolidine → Piperidine | 0.7× slower alkylation | Increased ring strain |
Scientific Research Applications
Biological Activities
Research indicates that (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride exhibits a range of biological activities:
- Anticancer Activity : The compound has shown potential efficacy against various cancer cell lines, with studies reporting an IC50 value of 8.5 nM against JAK1, indicating strong inhibitory activity .
- Antimicrobial Properties : It may possess activity against certain bacterial and fungal strains, although specific studies are required to confirm these effects.
- Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially influencing glucose metabolism and inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for its development as a therapeutic agent. Computational methods have been employed to analyze how different structural modifications affect biological activity. Key findings include:
- The presence of the trifluoromethyl group significantly enhances lipophilicity.
- Variations in the amine substituents on the pyrrolidine ring can lead to different biological profiles .
Case Studies and Research Findings
Several studies have documented the pharmacological effects and mechanisms of action associated with this compound:
- JAK Inhibitor Studies : Research indicates that this compound acts as a selective inhibitor for JAK1, which plays a crucial role in cytokine signaling pathways involved in inflammation and immune responses .
- Potential in Autoimmune Diseases : Given its mechanism of action, there is potential for this compound to be developed for treating autoimmune diseases such as systemic lupus erythematosus or multiple sclerosis .
Mechanism of Action
The mechanism of action of (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
A. Trifluoromethyl vs. Methyl Substitution
- The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methyl analogs (e.g., 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride ). This substitution improves binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Methyl analogs exhibit reduced steric hindrance but lower resistance to oxidative metabolism, limiting their utility in vivo .
B. Stereochemical Variations
C. Functional Group Modifications
- Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride introduces an ether linker and diethylamine group , increasing solubility but reducing blood-brain barrier penetration compared to the target compound .
Patent-Based Derivatives
The target compound is utilized in complex molecules within patents (e.g., EP 4 374 877 A2 ), such as:
- (S)-6-(2,3-Difluoro-4-(pyrrolidin-2-ylmethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide hydrochloride . Here, the target compound’s pyrrolidine-pyrimidine moiety contributes to spirocyclic backbone formation, critical for protease inhibition .
Biological Activity
(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a trifluoromethyl group and a pyrrolidine ring , which contribute to its pharmacological properties. The trifluoromethyl group is known to enhance lipophilicity and binding affinity to biological targets, making it a valuable moiety in drug design.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H13Cl2F3N4 |
| CAS Number | 1365936-57-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially leading to:
- Enzyme inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor modulation : It could modulate receptor signaling pathways, affecting physiological responses.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been reported to show potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL .
- Anticancer Potential : The mechanism by which this compound may affect cancer cells involves the inhibition of specific kinases or other proteins critical for cancer cell proliferation. For example, research on related compounds has demonstrated their ability to inhibit cell migration and invasion in cancer cell lines .
- Neurological Effects : The trifluoromethyl group has been associated with enhanced potency in modulating neurotransmitter uptake, which could suggest potential applications in treating neurological disorders .
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of related compounds:
- Study on Pyrrole Derivatives : A study highlighted the antibacterial activity of pyrrole derivatives, showing that modifications such as trifluoromethyl substitutions significantly enhanced their efficacy against bacterial strains .
- Inhibition Studies : Another investigation focused on the inhibition of specific kinases by related pyrimidine derivatives, suggesting that this compound could serve as a lead compound for developing selective kinase inhibitors for cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions, often starting with tert-butyl-protected intermediates. For example, tert-butyl carbamate derivatives are reacted with trifluoromethyl pyrimidine under basic conditions, followed by deprotection using hydrochloric acid in dioxane (4 N, 1 hour, room temperature) to yield the dihydrochloride salt . Key factors include:
- Catalyst selection : Use of tetrabutylammonium iodide for coupling reactions.
- Temperature control : Reactions typically proceed at 80°C for 1.5 hours to optimize coupling efficiency.
- Purification : HPLC with MeCN/water (0.1% formic acid) mobile phase and YMC-Actus Triart C18 columns ensures high purity (>95%) .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light. The dihydrochloride form enhances stability compared to freebase analogs .
- Handling : Use PPE (gloves, lab coats, eye protection) to prevent inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and consult safety protocols .
Q. What spectroscopic and chromatographic methods are critical for structural validation?
- Methodological Answer :
- LCMS : Confirm molecular weight (e.g., m/z 411 [M+H]+) and retention time (1.18 minutes under SMD-TFA05 conditions) .
- NMR : Analyze proton environments (e.g., pyrrolidine ring protons at δ 3.2–4.1 ppm) and trifluoromethyl signals (δ ~120 ppm in ¹⁹F NMR) .
- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to monitor purity and identify byproducts .
Advanced Research Questions
Q. How can LCMS and HPLC data be leveraged to troubleshoot synthesis byproducts or impurities?
- Methodological Answer :
- Byproduct Identification : Compare LCMS spectra of reaction mixtures with reference standards. For example, incomplete deprotection may yield tert-butyl intermediates (m/z +56 Da).
- Impurity Profiling : Use gradient HPLC (e.g., 5–95% MeCN over 20 minutes) to resolve closely eluting species. Adjust reaction time or stoichiometry if unwanted peaks (e.g., diastereomers) exceed 2% .
Q. What strategies optimize stereochemical purity during synthesis, given the compound's chiral center?
- Methodological Answer :
- Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate enantiomers via crystallization.
- Asymmetric Catalysis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to enhance enantiomeric excess (ee >98%) .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak IC column) confirms ee ≥99% for pharmacological studies .
Q. How do modifications to the pyrimidine ring or trifluoromethyl group influence target selectivity?
- Methodological Answer :
- Pyrimidine Substitutions : Replace trifluoromethyl with chloro or methyl groups to assess binding affinity shifts. For example, 6-chloro analogs show reduced kinase inhibition (IC50 increases from 12 nM to 180 nM) .
- Trifluoromethyl Effects : The -CF₃ group enhances metabolic stability and hydrophobic interactions in enzyme active sites (e.g., ΔΔG = -2.3 kcal/mol in MD simulations) .
Q. What in vitro assays are most suitable for evaluating biological activity against kinase targets?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kits to measure IC50 values against kinases (e.g., EGFR, ALK). Include positive controls (e.g., gefitinib) and validate with dose-response curves (n ≥ 3 replicates) .
- Cellular Uptake Studies : Radiolabel the compound with ¹⁸F for PET imaging to assess blood-brain barrier penetration .
Q. What considerations guide the selection of dihydrochloride salt forms for preclinical studies?
- Methodological Answer :
- Solubility : Dihydrochloride salts improve aqueous solubility (e.g., 12 mg/mL vs. 0.5 mg/mL for freebase) for in vivo dosing .
- Bioavailability : Compare pharmacokinetics (AUC, Cmax) in rodent models using salt vs. freebase forms. HCl salts typically show 2–3× higher oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
